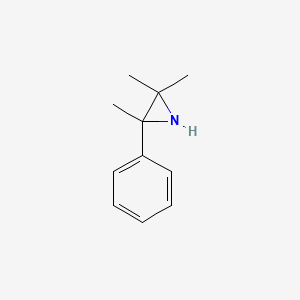

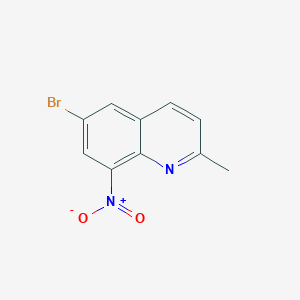

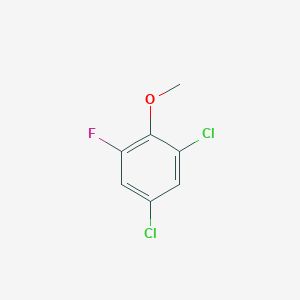

6-溴-2-甲基-8-硝基喹啉

描述

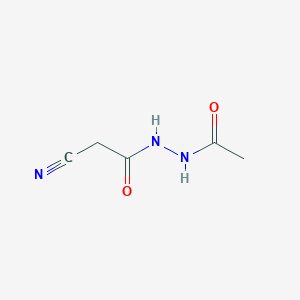

6-Bromo-2-methyl-8-nitroquinoline is a compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as a building block for biologically active compounds. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of bromo, methyl, and nitro substituents on the quinoline core structure can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 6-bromoquinoline derivatives has been explored through different synthetic routes. One approach involves the nitration of 3-bromobenzaldehyde followed by reduction and subsequent Friedländer condensation to afford various 6-bromoquinoline derivatives . Another study describes the synthesis of 6-bromoquinoline using the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Additionally, the Knorr synthesis has been employed to prepare 6-bromo-2-chloro-4-methylquinoline, which involves condensation and cyclization steps starting from 4-bromoaniline .

Molecular Structure Analysis

The molecular structure of 6-bromoquinoline derivatives can be confirmed using spectroscopic methods such as 1H NMR. For instance, the structure of 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectrum analysis . Moreover, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various nitrobenzoic acids have been determined, which provides insight into the intermolecular interactions and the potential for forming stable crystalline materials .

Chemical Reactions Analysis

6-Bromoquinoline derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, 6-bromo-2-methylquinoline-5,8-dione has been used to prepare 7-alkylamino-2-methylquinoline-5,8-diones through nucleophilic amination with different alkylamines, demonstrating unusual regioselectivity . The bromo group in these compounds can also be utilized for further functionalization, such as in the formation of biquinolines or 6-alkynyl derivatives under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline derivatives can vary depending on the substituents present on the quinoline ring. For instance, the optical properties of 6,6'-biquinolines derived from 6-bromoquinoline show an unusually high emission quantum yield, which could be of interest for applications in optoelectronic devices . The introduction of electron-attracting groups and steric factors can influence the reactivity and properties of these compounds, as seen in the study of cyclization reactions of anilides derived from 4-bromoaniline .

科学研究应用

1. PI3K/mTOR 抑制剂的合成

6-溴-2-甲基-8-硝基喹啉已被用于 PI3K/mTOR 抑制剂的合成中。Lei 等人(2015 年)报告了由 6-溴喹啉-4-醇(许多 PI3K/mTOR 抑制剂的重要中间体)合成化合物。该合成涉及硝化、氯化、烷基化、还原和取代等多个步骤,突出了该化合物在药物化学中的重要性 Lei, Yuanbiao, Wang, Wang, Tang, Xu, 2015。

2. 用于还原活化作用的潜在前药系统

Couch 等人(2008 年)合成了一系列 2-芳基-5-硝基喹啉,作为生物还原活化作用的潜在前药系统。该研究涉及将 5-硝基喹啉转化为喹啉-6-甲醇,并进行后续修饰,突出了其在开发前药中的潜在应用 Couch, Burke, Knox, Moody, 2008。

3. 抗癌剂的开发

Köprülü 等人(2018 年)探索了各种取代的喹啉衍生物(包括 6-溴-5-硝基喹啉)针对不同癌细胞系的生物活性。他们的研究结果表明,其中一些化合物(包括 6-溴-5-硝基喹啉)表现出显着的抗增殖活性,表明在癌症治疗中具有潜力 Köprülü, Ökten, Tekin, Çakmak, 2018。

4. 生物信使的光敏保护基团

Fedoryak 和 Dore(2002 年)引入了一种基于 8-溴-7-羟基喹啉(BHQ)的羧酸光敏保护基团。该化合物显示出比其他光敏基团更高的效率,并且对多光子诱导的光解足够敏感,可能对控制生物信使有用 Fedoryak, Dore, 2002。

安全和危害

The safety information for 6-Bromo-2-methyl-8-nitroquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 6-Bromo-2-methyl-8-nitroquinoline could involve further exploration of its potential applications in these fields.

属性

IUPAC Name |

6-bromo-2-methyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFBVZXZPOBPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491434 | |

| Record name | 6-Bromo-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methyl-8-nitroquinoline | |

CAS RN |

61854-62-4 | |

| Record name | 6-Bromo-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3031607.png)

![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)